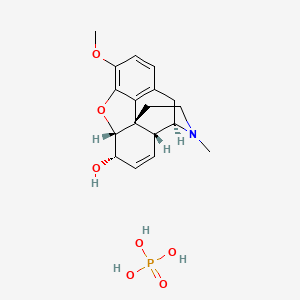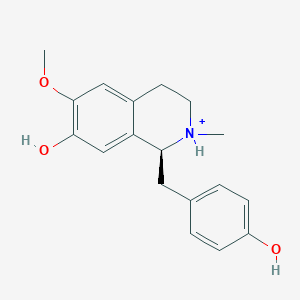
Codeine phosphate
Descripción general
Descripción
Synthesis Analysis
The separation and determination of codeine phosphate hemihydrate and its impurities, such as methylcodeine, morphine, codeine dimer, 10-hydroxycodeine, 14-hydroxycodeine, thebaine, and codeinone, can be achieved using reversed-phase liquid chromatography .Molecular Structure Analysis
This compound forms three hydrates and two anhydrates. The sesquihydrate and hemihydrate, which differ by one water molecule, are stable at room temperature. The influence of this molecule on the internal crystal structure and how it translates into the external crystal shape has been reported .Chemical Reactions Analysis
The separation and determination of this compound hemihydrate and its impurities were achieved using reversed-phase liquid chromatography with Tunable UV Detector (TUV) and Photodiode Array Detector (PDA) detection by UHPLC .Physical and Chemical Properties Analysis
This compound is an analgesic indicated for the relief of mild to moderate pain . The this compound hemihydrate and peaks of its impurities were adequately obtained, thus proving the stability-indicating power of the method .Aplicaciones Científicas De Investigación
1. Metabolic Changes in the Hippocampus
Codeine phosphate, widely used to treat cough and pain, has been studied for its potential role in dependence and neuroadaptation. A study by Cao et al. (2015) utilized 1H NMR spectroscopy in vivo to observe metabolic changes in the hippocampus of rats after repeated codeine treatment. The study found significant decreases in the concentrations of N-acetylaspartate, glutamate, choline, and taurine in the hippocampi, highlighting the potential of metabolic profiling in understanding codeine dependence (Cao et al., 2015).
2. Entomotoxicology and Postmortem Interval Estimation
Fathy et al. (2008) explored the effect of this compound intoxication on the development of carrion flies, specifically Chrysomya albiceps, and its implications for estimating the postmortem interval (PMI). The study revealed morphological and biological changes in the flies, such as disfiguration, color loss, and accelerated development, which could bias PMI estimation in cases of death due to this compound overdose (Fathy et al., 2008).
3. Codeine Quantification in Biological and Pharmaceutical Samples
Simioni et al. (2017) developed a new sensor architecture using nanodiamonds and dihexadecyl phosphate for the electrochemical study and quantification of codeine in biological and pharmaceutical samples. This voltammetric method provided a reliable approach for codeine determination in complex matrices like urine and human serum (Simioni et al., 2017).
4. Microscopic Changes in the Rat Adrenal Gland
Ongidi et al. (2021) investigated the microscopic structural changes in the adrenal gland of rats following chronic administration of this compound. Their findings indicated significant changes in the adrenal gland's structure, most of which appeared to be reversible after a recovery period, suggesting codeine's impact on the adrenal gland at a microscopic level (Ongidi et al., 2021).
Mecanismo De Acción
Target of Action
Codeine phosphate primarily targets the mu-opioid receptors in the central nervous system . These receptors play a crucial role in modulating pain perception, making them the primary targets for many analgesic drugs .
Mode of Action
This compound acts by binding to the mu-opioid receptors, leading to their activation . This binding results in the hyperpolarization of the neuron, which inhibits the release of nociceptive (pain) neurotransmitters . This process ultimately leads to an analgesic effect and increased pain tolerance due to reduced neuronal excitability .
Biochemical Pathways
This compound is a prodrug, meaning it has little or no analgesic activity until it is metabolized into its active form . The primary metabolic pathway for codeine involves its conversion into morphine via the enzyme CYP2D6 . Morphine is a potent analgesic, and it is this metabolite that is largely responsible for codeine’s analgesic effects .
Pharmacokinetics
Following oral administration, this compound is primarily metabolized by two different pathways . In most people, around 80% of codeine is conjugated to form codeine-6-glucuronide, which may have weak analgesic activity . Typically less than 10% of codeine undergoes cyp2d6-mediated o-demethylation to the potent analgesic, morphine . The extent of this metabolism varies among individuals, with differing CYP2D6 enzyme activity leading to differing effects from the same dose of codeine .
Result of Action
The primary result of this compound’s action is the relief of mild to moderately severe pain . By increasing the threshold for pain without impairing consciousness or altering other sensory functions, this compound enhances the quality of life of patients and increases their ability to engage in day-to-day activities .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can lead to drug-drug interactions that may alter the metabolism and efficacy of codeine . Additionally, genetic variations can affect the functionality of the CYP2D6 enzyme, leading to significant inter-individual and inter-ethnic differences in the metabolism and effects of codeine .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Codeine phosphate plays a significant role in biochemical reactions, primarily through its metabolism into morphine. This conversion is mediated by the enzyme cytochrome P450 2D6 (CYP2D6). This compound interacts with various biomolecules, including enzymes and proteins, during its metabolic process. The primary interaction occurs with CYP2D6, which catalyzes the O-demethylation of this compound to morphine. This interaction is crucial for the analgesic effects of this compound, as morphine is a potent opioid receptor agonist. Additionally, this compound undergoes conjugation with glucuronic acid to form codeine-6-glucuronide, which may have weak analgesic activity .
Cellular Effects
This compound exerts its effects on various cell types and cellular processes. It influences cell function by binding to opioid receptors, which are G-protein-coupled receptors located on the cell membrane. This binding leads to the inhibition of adenylate cyclase, resulting in decreased cyclic adenosine monophosphate (cAMP) levels. Consequently, this affects cell signaling pathways, gene expression, and cellular metabolism. This compound also modulates ion channels, leading to hyperpolarization of the cell membrane and reduced neuronal excitability .
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion to morphine, which then binds to opioid receptors. This binding triggers a cascade of intracellular events, including the inhibition of adenylate cyclase and the reduction of cAMP levels. The decrease in cAMP levels leads to the inhibition of neurotransmitter release, resulting in analgesia. This compound also affects gene expression by modulating transcription factors and influencing the expression of genes involved in pain perception and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable at room temperature, but it can degrade when exposed to high temperatures or light. Long-term effects on cellular function have been observed in both in vitro and in vivo studies. These effects include changes in cell signaling pathways, gene expression, and cellular metabolism. The stability of this compound and its degradation products can influence its efficacy and safety in laboratory experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound provides analgesic and antitussive effects without significant adverse effects. At high doses, this compound can cause toxicity and adverse effects, including respiratory depression, sedation, and gastrointestinal disturbances. Threshold effects have been observed, where increasing the dosage beyond a certain point does not result in proportional increases in analgesic effects but increases the risk of adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its conversion to morphine by CYP2D6. This enzyme-mediated pathway is crucial for the analgesic effects of this compound. Additionally, this compound undergoes conjugation with glucuronic acid to form codeine-6-glucuronide. These metabolic pathways involve various enzymes and cofactors, including UDP-glucuronosyltransferase (UGT) enzymes. The metabolic flux and levels of metabolites can be influenced by genetic variations in these enzymes .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and distributed throughout the body via the bloodstream. This compound interacts with transporters and binding proteins, such as albumin, which facilitate its distribution. The localization and accumulation of this compound in specific tissues can influence its pharmacological effects and potential side effects .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can be found in various cellular compartments, including the cytoplasm and the endoplasmic reticulum. Post-translational modifications and targeting signals may direct this compound to specific organelles, affecting its activity and function. The subcellular localization of this compound can impact its efficacy and safety in therapeutic applications .
Propiedades
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;phosphoric acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H21NO3.2H3O4P.H2O/c2*1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;2*1-5(2,3)4;/h2*3-6,11-13,17,20H,7-9H2,1-2H3;2*(H3,1,2,3,4);1H2/t2*11-,12+,13-,17-,18-;;;/m00.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSZLDSPXIWGFO-BLOJGBSASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.O.OP(=O)(O)O.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.O.OP(=O)(O)O.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H50N2O15P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
76-57-3 (Parent) | |
| Record name | Codeine phosphate [USP:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041444626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20904612 | |
| Record name | Codeine phosphate hemihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20904612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
812.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Codeine phosphate appears as colorless small crystals or white powder. Odorless. Bitter taste. Solutions are acid to litmus. pH (4% solution) 4.2-5. (NTP, 1992) | |
| Record name | CODEINE PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20047 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 100 mg/mL at 61 °F (NTP, 1992) | |
| Record name | CODEINE PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20047 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
52-28-8, 41444-62-6 | |
| Record name | CODEINE PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20047 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Codeine phosphate [USP:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041444626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Codeine phosphate hemihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20904612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Codeine phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.126 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1S,5R,13R,14S,17R)-10-methoxy-4-methyl-12-oxa-4-azapentacyclo[9.6.1.0¹,¹³.0�,¹�.0�,¹�]octadeca-7(18),8,10,15-tetraen-14-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CODEINE PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GSL05Y1MN6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
428 to 455 °F (decomposes) (NTP, 1992) | |
| Record name | CODEINE PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20047 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E,4E)-N-[[(2R,3S,4R,5R)-5-(2,4-dioxohexahydropyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methyl]-5-[2-[2-[2-[2-[(E)-2-(2-methylcyclopropyl)vinyl]cyclopropyl]cyclopropyl]cyclopropyl]cyclopropyl]penta-2,4-dienamide](/img/structure/B1235619.png)

![(5R,6R)-6-[[(2-ethoxy-1-naphthalenyl)amino]-oxomethyl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1235623.png)
![4-[[(4-acetyl-2,3-dihydro-1,4-benzoxazin-7-yl)sulfonylamino]methyl]-N-(3-methylphenyl)-1-cyclohexanecarboxamide](/img/structure/B1235625.png)
![(13R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol](/img/structure/B1235626.png)


![Ethyl 2-[(5-chloro-2-methoxyphenyl)hydrazinylidene]-2-cyanoacetate](/img/structure/B1235630.png)
![(6R,7R)-7-[[(2E)-2-(carboxymethoxyimino)-2-(1,3-thiazol-4-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1235632.png)





